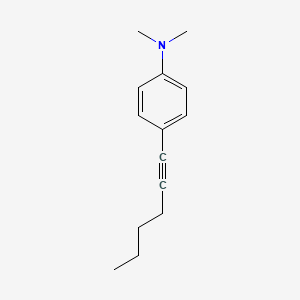
(4-Hex-1-ynyl-phenyl)-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hex-1-ynyl-phenyl)-dimethyl-amine: is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound features a phenyl ring substituted with a hex-1-ynyl group and a dimethylamine group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hex-1-ynyl-phenyl)-dimethyl-amine can be achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The typical reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Hex-1-ynyl-phenyl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the dimethylamine can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: (4-Hex-1-ynyl-phenyl)-dimethyl-amine is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound derivatives may exhibit pharmacological activities and are investigated for potential therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials, including conducting polymers and advanced materials .
Mécanisme D'action
The mechanism of action of (4-Hex-1-ynyl-phenyl)-dimethyl-amine involves its interaction with molecular targets through its functional groups. The phenyl ring and alkyne group can participate in π-π interactions and hydrogen bonding, while the dimethylamine group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- (4-Hex-1-ynyl-phenyl)-dimethyl-amine
- 2-Benzothiazole-2-yl-5-hex-1-ynyl-phenol (BYHYP)
- 4-Hex-1-ynyl-2-phenylbenzofuran
Uniqueness: this compound is unique due to its combination of a phenyl ring, alkyne group, and dimethylamine group, which provides a versatile platform for various chemical reactions and applications. Its structural features allow for diverse interactions and modifications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C14H19N |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
4-hex-1-ynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H19N/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2)3/h9-12H,4-6H2,1-3H3 |
Clé InChI |
MJPJOZXNIDCTDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


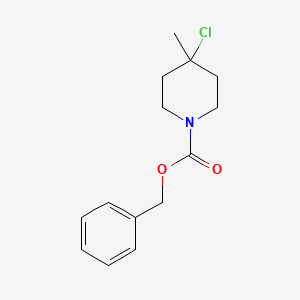
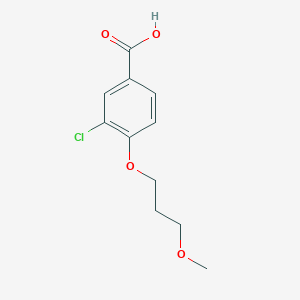
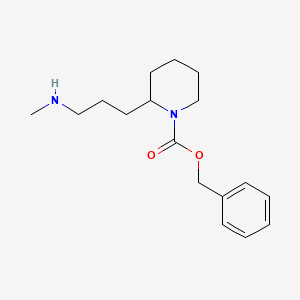
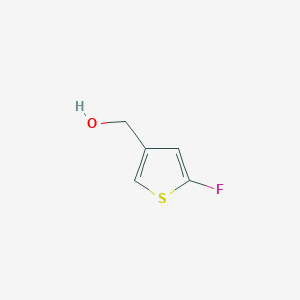
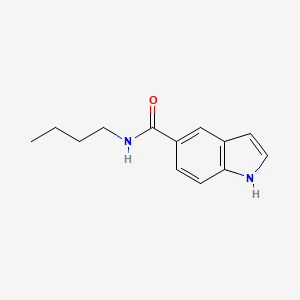
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
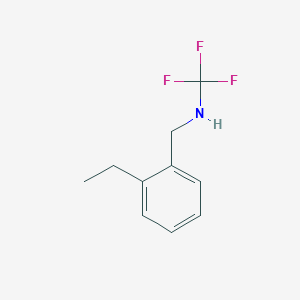
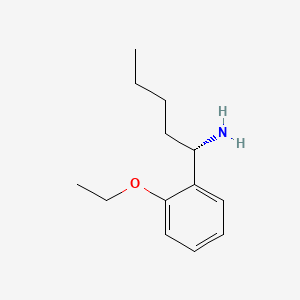
![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
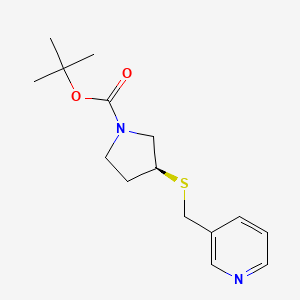
![Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)
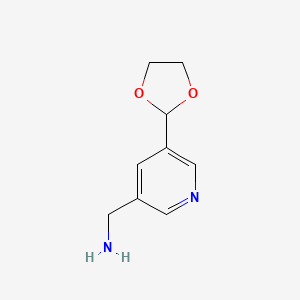
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)
